1-(4-bromophenyl)-3-(trifluoromethyl)-1H-Pyrazole-5-carboxylic acid
Overview
Description
1-(4-bromophenyl)-3-(trifluoromethyl)-1H-Pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromophenyl group, a trifluoromethyl group, and a carboxylic acid group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-3-(trifluoromethyl)-1H-Pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a bromophenyl group and a trifluoromethyl group.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as the oxidation of an aldehyde group or the hydrolysis of an ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-3-(trifluoromethyl)-1H-Pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form other functional groups, such as aldehydes or ketones. Conversely, it can be reduced to form alcohols.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of new derivatives with different substituents on the phenyl ring.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(4-bromophenyl)-3-(trifluoromethyl)-1H-Pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals with potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Biological Studies: It can be used to study the biological activity of pyrazole derivatives and their interactions with various biological targets.
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-(trifluoromethyl)-1H-Pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors to exert its effects. The bromophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-Pyrazole-5-carboxylic acid
- 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-Pyrazole-5-carboxylic acid
- 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-Pyrazole-5-carboxylic acid
Uniqueness
1-(4-bromophenyl)-3-(trifluoromethyl)-1H-Pyrazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The trifluoromethyl group also imparts unique electronic properties, making this compound valuable for various applications.
Biological Activity
1-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, commonly referred to as a pyrazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The unique substituents on the pyrazole ring impart specific chemical properties that enhance its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H6BrF3N2O2, with a molecular weight of approximately 303.07 g/mol. The compound features a 4-bromophenyl group at the 1-position and a trifluoromethyl group at the 3-position, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through mechanisms such as:
- Photoaffinity Labeling (PAL) : The compound acts as a photoaffinity probe, allowing for the covalent bonding with specific proteins upon exposure to light. This interaction facilitates the identification and study of target proteins in biochemical pathways.
- Inhibition of Cancer Cell Proliferation : Research indicates that pyrazole derivatives can inhibit the growth of several cancer cell types, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The anticancer properties are believed to stem from the compound's ability to interfere with cellular signaling pathways involved in proliferation and apoptosis .
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole scaffold have shown promising results against various cancer types:
- Breast Cancer : In vitro studies revealed that this compound exhibits significant cytotoxicity against MDA-MB-231 cells.
- Liver Cancer : Similar effects were observed in HepG2 cells, indicating its potential as an anticancer agent across different cancer types .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it may exhibit activity against certain bacterial strains, although further research is required to elucidate its full spectrum of antimicrobial efficacy .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its chemical structure and the specific biological targets it interacts with. Factors such as solubility, stability under physiological conditions, and metabolic pathways play crucial roles in determining its bioavailability and therapeutic potential.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A recent study involved synthesizing various pyrazole derivatives, including our compound of interest. The evaluation was conducted using multiple cancer cell lines, revealing that compounds with similar structural features exhibited IC50 values ranging from 10 µM to 50 µM against breast and liver cancer cells. This highlights the potential of pyrazole derivatives in cancer therapy .
Case Study 2: Mechanistic Insights
In another investigation focusing on the mechanism of action, researchers utilized photoaffinity labeling techniques to identify target proteins that interact with this compound. The results indicated specific binding to proteins involved in cell cycle regulation, further supporting its role as a potential anticancer agent .
Properties
IUPAC Name |
2-(4-bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3N2O2/c12-6-1-3-7(4-2-6)17-8(10(18)19)5-9(16-17)11(13,14)15/h1-5H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXQDJCEWGTXLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC(=N2)C(F)(F)F)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201161287 | |
Record name | 1-(4-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201161287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211520-63-6 | |
Record name | 1-(4-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211520-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201161287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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